Glimepiride - 684286-46-2

Glimepiride

Catalog Number: EVT-1477628
CAS Number: 684286-46-2
Molecular Formula: C24H34N4O5S
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glimepiride is a third-generation sulfonylurea derivative. [] It serves as a valuable tool in scientific research, particularly in the fields of pharmacology, biochemistry, and cell biology. Its primary role in research is as a model compound for studying the function of ATP-sensitive potassium (KATP) channels, which play a crucial role in insulin secretion and glucose homeostasis. [, ]

Future Directions
  • Exploring Extrapancreatic Effects: While Glimepiride's primary mechanism of action is through pancreatic KATP channels, research suggests potential extrapancreatic effects, particularly on glucose metabolism and insulin sensitivity. [, ] Further investigation is needed to understand these effects and their clinical relevance fully.

Glibenclamide

Compound Description: Glibenclamide, also known as glyburide, is a second-generation sulfonylurea drug commonly used to treat type 2 diabetes mellitus. Similar to Glimepiride, it works by increasing insulin release from the pancreas. [, , ]

Polyethylene Glycol 20000 (PEG 20000)

Compound Description: PEG 20000 is a high molecular weight polyethylene glycol often used as a pharmaceutical excipient. It is known for its solubility-enhancing properties. [, ]

Relevance: Research has focused on using PEG 20000 to improve the solubility and dissolution rate of Glimepiride, which is inherently poorly water-soluble. Studies demonstrated that incorporating Glimepiride into solid dispersions with PEG 20000 significantly enhances its dissolution rate, suggesting improved bioavailability. [, ] This relationship highlights the formulation challenges posed by Glimepiride's low solubility and the exploration of excipients like PEG 20000 to overcome them.

Chlorpropamide

Compound Description: Chlorpropamide is a first-generation sulfonylurea medication used in the treatment of type 2 diabetes. Like Glimepiride, it stimulates insulin release from pancreatic beta cells. []

Metformin

Compound Description: Metformin is a widely prescribed biguanide drug used as a first-line treatment for type 2 diabetes. It primarily works by reducing hepatic glucose production and improving insulin sensitivity. [, , , ]

Relevance: Many studies investigate the efficacy and safety of combining Glimepiride and Metformin in managing type 2 diabetes. This combination therapy proves to be highly effective in controlling blood glucose levels in patients inadequately controlled with either drug alone. [, , , ] This combination highlights the complementary mechanisms of action of Glimepiride, which increases insulin secretion, and Metformin, which improves insulin sensitivity and reduces hepatic glucose production. This synergistic effect results in enhanced glycemic control in patients with type 2 diabetes.

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker commonly prescribed to treat hypertension (high blood pressure). It is primarily metabolized by the cytochrome P450 enzyme CYP2C9. [, ]

Relevance: Research has investigated the potential drug-drug interaction between Losartan and Glimepiride, as both are metabolized by the CYP2C9 enzyme. [, ] Studies show that while Losartan doesn't significantly affect Glimepiride's pharmacokinetics, Glimepiride can alter Losartan's metabolism, potentially leading to increased Losartan levels in the body. [, ] This interaction underscores the importance of considering potential drug interactions when co-prescribing medications, especially those metabolized by the same enzymatic pathways.

Hydroxy Glimepiride

Compound Description: Hydroxy Glimepiride is a major metabolite of Glimepiride, formed through hepatic metabolism primarily by CYP2C9. It possesses some hypoglycemic activity but is less potent than the parent drug. []

Relevance: Hydroxy Glimepiride is a key metabolite studied to understand the pharmacokinetic profile of Glimepiride. The formation and elimination of Hydroxy Glimepiride can be affected by factors such as drug interactions or hepatic impairment. [] Understanding the pharmacokinetic relationship between Glimepiride and Hydroxy Glimepiride helps to guide dosing regimens and predict potential drug interactions.

Insulin Glargine

Compound Description: Insulin glargine is a long-acting insulin analog used to manage type 1 and type 2 diabetes. It provides a relatively stable and prolonged release of insulin, mimicking basal insulin secretion. [, ]

Relevance: Research has compared the efficacy and safety of Glimepiride and Insulin glargine, often in combination with other antidiabetic agents like metformin. While both effectively lower blood glucose levels, studies suggest that Insulin glargine might be associated with a lower risk of hypoglycemia compared to Glimepiride, especially in patients with longer diabetes duration or those struggling to achieve glycemic control. [, ]

Sitagliptin

Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by increasing incretin levels, which stimulate insulin release and suppress glucagon secretion. [, ]

Relevance: Studies have compared Sitagliptin and Glimepiride head-to-head as add-on therapies to Metformin in type 2 diabetes management. [, ] While both drugs, in combination with Metformin, improve glycemic control, Sitagliptin demonstrates a better safety profile with a lower risk of hypoglycemia and weight gain compared to Glimepiride. [, ] This difference in safety profiles is attributed to their distinct mechanisms of action. Sitagliptin, by enhancing incretin action, promotes glucose-dependent insulin secretion, minimizing the risk of hypoglycemia. On the other hand, Glimepiride, as a sulfonylurea, directly stimulates insulin release regardless of glucose levels, potentially leading to hypoglycemia, especially in the context of missed meals or strenuous exercise.

Liraglutide

Compound Description: Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. It enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying. []

Relevance: Liraglutide, like Sitagliptin, has been compared to Glimepiride in terms of efficacy and safety in managing type 2 diabetes. Clinical trials, such as the GRADE study, indicate that Liraglutide demonstrates a superior safety profile compared to Glimepiride, with a significantly lower incidence of severe hypoglycemia. [] The distinct mechanisms of action contribute to this difference, with Liraglutide's glucose-dependent insulinotropic effects minimizing the risk of hypoglycemia compared to the direct insulin-releasing action of Glimepiride.

Vildagliptin

Compound Description: Vildagliptin is another DPP-4 inhibitor, similar in mechanism and action to Sitagliptin, used for type 2 diabetes management. It enhances incretin levels, improving glycemic control. [, ]

Relevance: Research has investigated Vildagliptin as an alternative to Glimepiride, particularly in patients struggling to achieve glycemic targets with other agents. While both drugs effectively lower blood glucose levels, Vildagliptin exhibits a more favorable safety profile with a reduced risk of hypoglycemia and weight gain compared to Glimepiride. [] This difference stems from their distinct mechanisms. Vildagliptin, by enhancing incretin action, promotes glucose-dependent insulin secretion, reducing the likelihood of hypoglycemia. In contrast, Glimepiride's direct insulin-releasing mechanism, though effective in lowering glucose, can lead to hypoglycemia, especially when meals are missed or during periods of increased physical activity.

Empagliflozin

Compound Description: Empagliflozin belongs to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of antidiabetic drugs. It works by increasing urinary glucose excretion, independent of insulin secretion. [, ]

Relevance: Studies have compared the effects of Empagliflozin and Glimepiride on cardiovascular outcomes and endothelial function in individuals with type 2 diabetes. Findings suggest that Empagliflozin may offer cardiovascular benefits, potentially reducing the risk of cardiovascular events. [, ] In contrast, some studies associate Glimepiride with an increased risk of cardiovascular events, particularly when used in combination with Metformin. [, ] These contrasting cardiovascular profiles highlight the importance of considering individual patient factors, including cardiovascular risk, when selecting between different antidiabetic medications.

Linagliptin

Compound Description: Linagliptin is another DPP-4 inhibitor, similar in action to Sitagliptin and Vildagliptin, used to improve glycemic control in type 2 diabetes by enhancing incretin action. [, ]

Relevance: Research, including the CAROLINA trial, directly compares the cardiovascular safety of Linagliptin and Glimepiride in patients with type 2 diabetes and established or at high risk for cardiovascular disease. [] The study found Linagliptin to be non-inferior to Glimepiride in terms of cardiovascular safety, meaning it did not increase the risk of major adverse cardiovascular events. [] Furthermore, Linagliptin demonstrated a lower risk of hypoglycemia compared to Glimepiride, a common concern with sulfonylurea drugs like Glimepiride. []

Pioglitazone

Compound Description: Pioglitazone is a thiazolidinedione (TZD) class of antidiabetic medication acting as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It enhances insulin sensitivity in peripheral tissues, primarily in muscle and adipose tissue. [, ]

Relevance: Research investigates the potential for combining Glimepiride with Pioglitazone, exploring their synergistic effects on glucose control. Studies indicate that this combination significantly improves glycemic parameters, including HbA1c and fasting blood glucose levels, compared to either drug alone. [, ] This combination leverages the complementary mechanisms of action of both drugs. Glimepiride directly stimulates insulin release from pancreatic beta-cells, while Pioglitazone enhances insulin sensitivity in peripheral tissues, resulting in enhanced glucose uptake and utilization.

Gliclazide

Compound Description: Gliclazide is a second-generation sulfonylurea drug, similar in mechanism to Glimepiride, used to treat type 2 diabetes by stimulating insulin release from pancreatic beta cells. [, ]

Relevance: Comparative studies between Gliclazide and Glimepiride often focus on their efficacy, safety, and patient-related outcomes. Both drugs effectively reduce blood glucose levels, but some studies suggest Gliclazide might be associated with greater reductions in HbA1c, fasting blood glucose, and postprandial glucose compared to Glimepiride. [, ] These studies also highlight the importance of considering individual patient characteristics, potential drug interactions, and cost-effectiveness when selecting between these two sulfonylureas for type 2 diabetes management.

Source and Classification

Glimepiride is a synthetic compound derived from the sulfonylurea class, which includes other medications like glibenclamide and gliclazide. It is classified as a second-generation sulfonylurea, known for its improved efficacy and safety profile compared to first-generation agents. The chemical structure of Glimepiride is based on a combination of a sulfonamide group and a pyrrole derivative, which contributes to its pharmacological properties.

Synthesis Analysis

Methods of Synthesis

Several methods have been developed for the synthesis of Glimepiride, each focusing on optimizing yield and purity while minimizing hazardous byproducts:

  1. Carbamate Method: A notable synthesis involves preparing a carbamate from 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, followed by reaction with 4-(2-aminoethyl)benzenesulfonamide to yield an intermediate sulfonamide. This intermediate is then reacted with phenyl (trans-4-methylcyclohexyl)carbamate to produce Glimepiride. This method avoids the use of toxic reagents like phosgene and chloroformates, enhancing safety .
  2. Polymorphic Synthesis: Recent studies have explored the synthesis of novel polymorphs of Glimepiride, particularly polymorph III, using solvents like N-methyl-2-pyrrolidone and acetone. The process involves controlled temperature conditions and subsequent crystallization to achieve reproducible results .
  3. Intermediate Preparation: Another method focuses on synthesizing key intermediates through solvent-free reactions, which enhances safety by reducing exothermic risks associated with high-temperature reactions .

Technical Details

The synthesis typically involves:

  • Reagents: Various organic solvents (e.g., acetonitrile, methanol) are used for dissolving reactants.
  • Conditions: Reactions are often conducted under controlled temperatures (ranging from room temperature to 75°C) for specific durations.
  • Purification: Techniques such as crystallization and chromatography are employed to achieve high purity levels (>99%) .
Molecular Structure Analysis

Structure

Glimepiride's molecular formula is C_24H_31N_3O_5S, with a molecular weight of approximately 490.58 g/mol. The structural representation features:

  • A sulfonylurea moiety.
  • A pyrrole ring that contributes to its biological activity.

Data

The compound exhibits distinct melting points depending on its polymorphic form:

  • Form I: Melting point around 216 °C.
  • Form II: Melting point around 213 °C.
  • Form III: Melting point at 276 °C .
Chemical Reactions Analysis

Reactions

Glimepiride undergoes various chemical reactions during its synthesis:

  • Formation of Sulfonamide: The reaction between the carbamate and sulfonamide forms the core structure of Glimepiride.
  • Crystallization: Post-synthesis purification often involves recrystallization from suitable solvents to isolate pure Glimepiride.

Technical Details

The reactions are monitored using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure completion and purity .

Mechanism of Action

Glimepiride primarily acts by:

  1. Stimulating Insulin Secretion: It binds to specific receptors on pancreatic beta cells, promoting insulin release in response to glucose levels.
  2. Enhancing Insulin Sensitivity: It improves peripheral tissue sensitivity to insulin, facilitating better glucose uptake by muscle and fat tissues.

This dual mechanism effectively lowers blood glucose levels in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light.
  • pH Range: Optimal activity occurs within a physiological pH range.

Relevant data indicates that Glimepiride's stability can be affected by factors such as temperature and humidity, necessitating careful handling during storage .

Applications

Scientific Uses

Glimepiride is primarily used in clinical settings for:

  • Diabetes Management: As part of treatment regimens for type 2 diabetes patients who require pharmacological intervention alongside lifestyle modifications.
  • Research Studies: Investigating the efficacy of combination therapies involving Glimepiride with other antidiabetic agents or exploring its pharmacokinetics and dynamics in various populations.

Additionally, ongoing research aims to explore potential new applications or formulations that could enhance its therapeutic effects or reduce side effects .

Properties

CAS Number

684286-46-2

Product Name

Glimepiride

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide

Molecular Formula

C24H34N4O5S

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)

InChI Key

WIGIZIANZCJQQY-UHFFFAOYSA-N

SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C

Solubility

3.84e-02 g/L

Synonyms

1-[[p-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(cis-4-methylcyclohexyl)urea; 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(cis-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide; Gl

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.